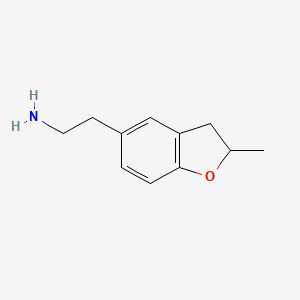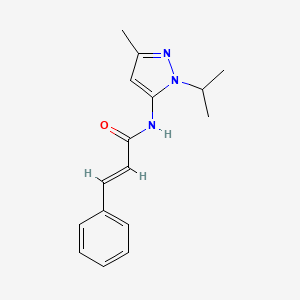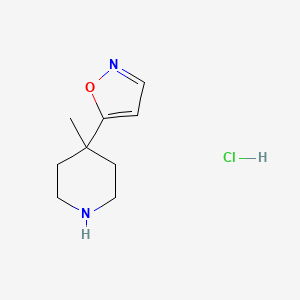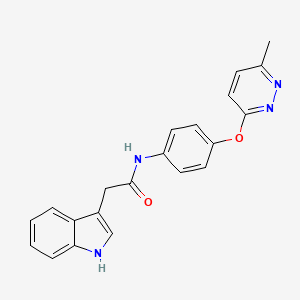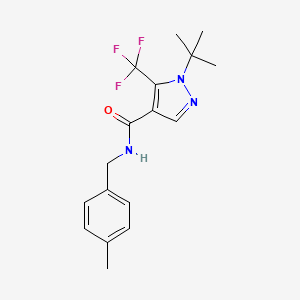
1-(tert-butyl)-N-(4-methylbenzyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-(tert-butyl)-N-(4-methylbenzyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The molecule also contains a trifluoromethyl group, a tert-butyl group, and a 4-methylbenzyl group .
Synthesis Analysis
While the specific synthesis pathway for this compound isn’t available, it’s likely that it involves the formation of the pyrazole ring, followed by the addition of the various functional groups. The trifluoromethyl group could be added via a process known as radical trifluoromethylation . The tert-butyl group could be added via a variety of methods, given its prevalence in organic chemistry .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of the pyrazole ring and the various functional groups. The trifluoromethyl group would add a degree of electronegativity to the molecule, while the tert-butyl group would add bulk .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the functional groups present. The trifluoromethyl group is known to undergo various reactions, particularly those involving radicals . The tert-butyl group, due to its bulk, could influence the steric outcomes of reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the functional groups present. For example, the trifluoromethyl group could increase the compound’s polarity, while the tert-butyl group could influence its solubility .Scientific Research Applications
1. Structural and Supramolecular Analysis
- The pyrazole derivative, closely related to the chemical , exhibits varied hydrogen-bonded structures such as chains and sheets in different analogues, displaying isomorphism and slight isostructural differences. This aspect is crucial in understanding the compound's supramolecular chemistry and potential applications in materials science or molecular engineering (Castillo, Abonía, Cobo, & Glidewell, 2009).
2. Novel Synthesis Routes
- There's a novel synthesis method for related pyrazole carboxamides, which paves the way for more versatile and efficient production of such compounds. This has implications for large-scale manufacturing and potential pharmaceutical applications (Bobko, Kaura, Evans, & Su, 2012).
3. Tautomerism Studies
- The tautomerism of similar pyrazole carboxamides in solid state and solution has been explored, which is vital for understanding the compound's chemical behavior and stability, potentially influencing its storage and handling in various applications (Claramunt et al., 2005).
4. Comparative Synthesis Analysis
- A comparative study has been conducted on the synthesis of 1-tert-butyl-3(5)-(trifluoromethyl)-1H-pyrazoles, which is essential for determining the most efficient synthetic routes and understanding the chemical's behavior under different conditions (Martins et al., 2012).
5. Molecular Design and Biological Activity
- There’s research on designing new pyrazole amide derivatives based on molecular structure similarities and assessing their biological activity, which is significant for potential pharmaceutical applications (Deng et al., 2016).
6. Library Creation for Biological Screening
- A library of pyrazole-4-carboxamides was prepared for biological screening, highlighting the compound's potential in drug discovery and agrochemical research (Donohue et al., 2002).
7. Synthesis and Evaluation in Agrochemicals
- The synthesis and evaluation of pyrazole carboxamide derivatives for their nematocidal activity indicates their potential use in agricultural applications, particularly in pest control (Zhao et al., 2017).
Future Directions
properties
IUPAC Name |
1-tert-butyl-N-[(4-methylphenyl)methyl]-5-(trifluoromethyl)pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20F3N3O/c1-11-5-7-12(8-6-11)9-21-15(24)13-10-22-23(16(2,3)4)14(13)17(18,19)20/h5-8,10H,9H2,1-4H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSEIEOWNBFXBIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C2=C(N(N=C2)C(C)(C)C)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(tert-butyl)-N-(4-methylbenzyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

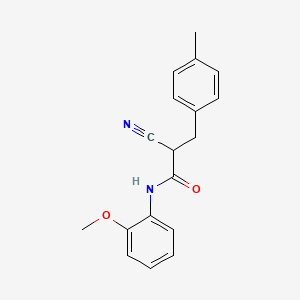
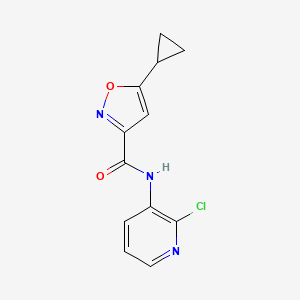
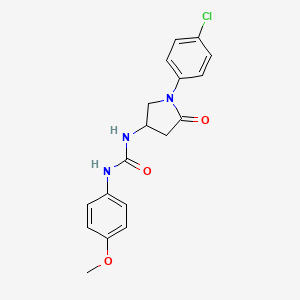
![(Z)-N-(6-chloro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-(diethylamino)benzamide](/img/structure/B2422453.png)
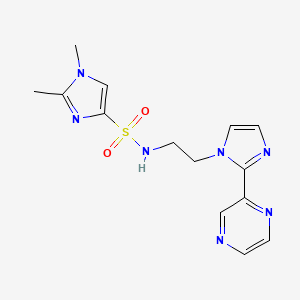
![6-Acetyl-2-(4-nitrobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2422457.png)
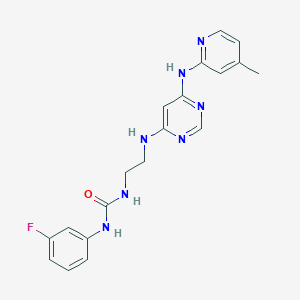
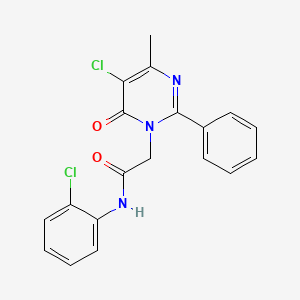
![N-(2-chlorobenzyl)-2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2422461.png)
![N'-(4-chlorophenyl)-N-methoxy-N-[(methoxyimino)methyl]urea](/img/structure/B2422463.png)
